1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE 1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 9Z,12Z-octadecadienoyl (linoleoyl) respectively. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid and a linoleic acid. It is a tautomer of a 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine zwitterion.
1-16:0-2-18:2-Phosphatidylethanolamine has been reported in Drosophila melanogaster, Lycoris incarnata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 26662-95-3
VCID: VC20810061
InChI: InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17-/t37-/m1/s1
SMILES: Array
Molecular Formula: C39H74NO8P
Molecular Weight: 716.0 g/mol

1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE

CAS No.: 26662-95-3

Cat. No.: VC20810061

Molecular Formula: C39H74NO8P

Molecular Weight: 716.0 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE - 26662-95-3

Specification

Description 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 9Z,12Z-octadecadienoyl (linoleoyl) respectively. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid and a linoleic acid. It is a tautomer of a 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine zwitterion.
1-16:0-2-18:2-Phosphatidylethanolamine has been reported in Drosophila melanogaster, Lycoris incarnata, and other organisms with data available.
CAS No. 26662-95-3
Molecular Formula C39H74NO8P
Molecular Weight 716.0 g/mol
IUPAC Name [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
Standard InChI InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17-/t37-/m1/s1
Standard InChI Key HBZNVZIRJWODIB-NHCUFCNUSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC

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